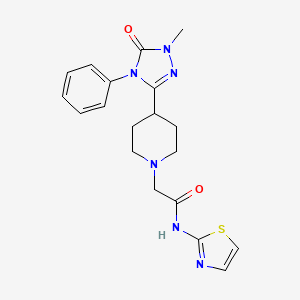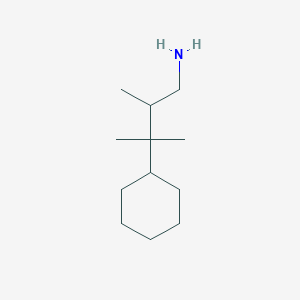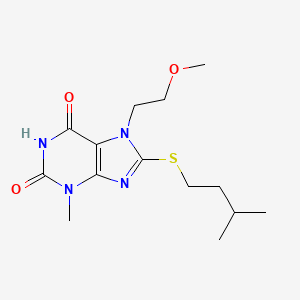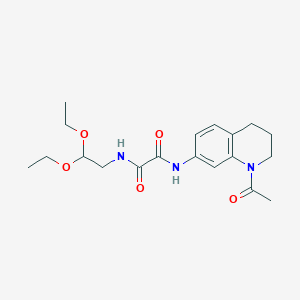
2-((6-morpholinopyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-morpholinopyrimidin-4-yl)thio)-N-(o-tolyl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a morpholinopyrimidine core linked to an acetamide group through a thioether linkage. The presence of the o-tolyl group adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-morpholinopyrimidin-4-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:
-
Formation of the Morpholinopyrimidine Core: : The synthesis begins with the preparation of the 6-morpholinopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-chloro-4,6-diaminopyrimidine and morpholine under reflux conditions in a suitable solvent like ethanol or acetonitrile.
-
Thioether Formation: : The next step involves the introduction of the thioether linkage. This can be accomplished by reacting the 6-morpholinopyrimidine core with a thiol reagent, such as 2-mercaptoacetic acid, in the presence of a base like triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures.
-
Acetamide Formation: : The final step involves the acylation of the thioether intermediate with o-tolyl acetic acid chloride. This reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((6-morpholinopyrimidin-4-yl)thio)-N-(o-tolyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced thioether or amine derivatives.
Substitution: Substituted acetamide derivatives with various functional groups.
Scientific Research Applications
2-((6-morpholinopyrimidin-4-yl)thio)-N-(o-tolyl)acetamide: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((6-morpholinopyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-((6-morpholinopyrimidin-4-yl)thio)-N-(o-tolyl)acetamide: can be compared with other similar compounds, such as:
2-((6-morpholinopyrimidin-4-yl)thio)-N-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
2-((6-morpholinopyrimidin-4-yl)thio)-N-(m-tolyl)acetamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
2-((6-morpholinopyrimidin-4-yl)thio)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.
The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-13-4-2-3-5-14(13)20-16(22)11-24-17-10-15(18-12-19-17)21-6-8-23-9-7-21/h2-5,10,12H,6-9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIGIVMUAAXDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2988821.png)

![2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2988823.png)


![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]but-2-enamide](/img/structure/B2988826.png)
![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2988827.png)

![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2988835.png)
![2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2988836.png)


![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2988842.png)
